
3,3'-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal): is a complex organic compound that belongs to the carbazole family. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) typically involves multi-step organic reactions. One common method includes the alkylation of carbazole followed by formylation and chlorination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced carbazole derivatives with hydrogenated functional groups.
Substitution: Carbazole derivatives with substituted functional groups replacing chlorine.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of advanced organic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: In biological research, carbazole derivatives are studied for their potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: In the industrial sector, the compound is used in the development of high-performance polymers and as a component in specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
- 3,6-Di-tert-butylcarbazole
- 3,6-Di-tert-butyl-9H-carbazole
- 3,6-Di-tert-butyl-9-phenylcarbazole
Comparison: Compared to these similar compounds, 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) exhibits unique properties due to the presence of butyl and chloropropenal groups
Propiedades
Número CAS |
915381-04-3 |
|---|---|
Fórmula molecular |
C22H19Cl2NO2 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
3-[9-butyl-6-(1-chloro-3-oxoprop-1-enyl)carbazol-3-yl]-3-chloroprop-2-enal |
InChI |
InChI=1S/C22H19Cl2NO2/c1-2-3-10-25-21-6-4-15(19(23)8-11-26)13-17(21)18-14-16(5-7-22(18)25)20(24)9-12-27/h4-9,11-14H,2-3,10H2,1H3 |
Clave InChI |
JBNVMYDNDDKTLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)C(=CC=O)Cl)C3=C1C=CC(=C3)C(=CC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
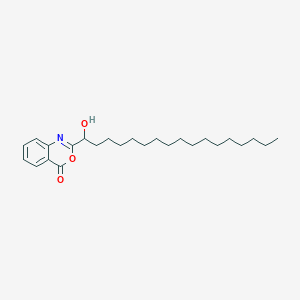
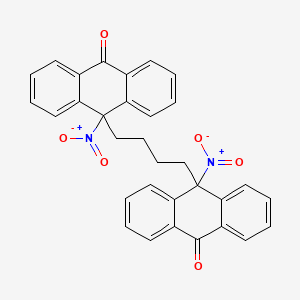
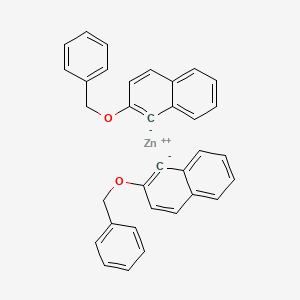
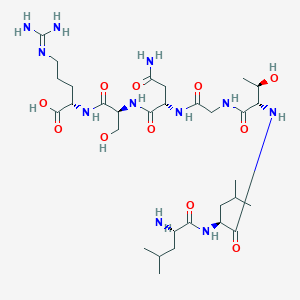
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
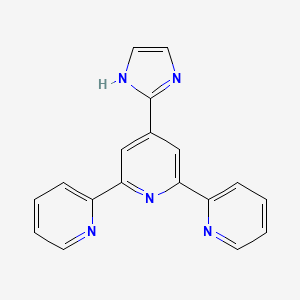

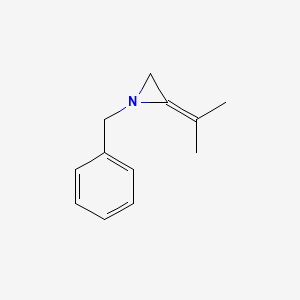
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)

![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
